Cas no 1421369-12-1 (17-phenoxy trinor Prostaglandin F2alpha ethyl amide)

17-phenoxy trinor Prostaglandin F2alpha ethyl amide Chemical and Physical Properties
Names and Identifiers
-
- (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxy-5-phenoxy-1 -penten-1-yl]cyclopentyl}-N-ethyl-5-heptenamide
- 17-phenoxy trinor Prostaglandin F2α ethyl amide
- 17-phenoxy trinor Prostaglandin F2alpha ethyl amide
- (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenoxypent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
- N-ethyl-9alpha,11alpha,15S-trihydroxy-17-phenoxy-18,19,20-trinor-prosta-5Z,13E-dien-1-amide
- PD020158
- AKOS040756126
- 17-phenoxy trinor PGF2alpha ethyl amide
- 17-Phenoxy trinor prostaglandin F2
- HY-124219
- CS-0085909
- 17-phenoxy trinor Prostaglandin F2?? ethyl amide
- 1421369-12-1
- A ethyl amide
-
- Inchi: 1S/C25H37NO5/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)15-14-19(27)16-17-31-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,19,21-24,27-29H,2,4,9,12-13,16-18H2,1H3,(H,26,30)/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1
- InChI Key: QGDXYIFHBPXXOY-HQUSFCFYSA-N
- SMILES: O([H])[C@@]1([H])C([H])([H])[C@]([H])([C@]([H])(/C(/[H])=C(\[H])/[C@]([H])(C([H])([H])C([H])([H])OC2C([H])=C([H])C([H])=C([H])C=2[H])O[H])[C@@]1([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C(N([H])C([H])([H])C([H])([H])[H])=O)O[H]
Computed Properties
- Exact Mass: 431.26717328 g/mol
- Monoisotopic Mass: 431.26717328 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 13
- Complexity: 558
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Molecular Weight: 431.6
- Topological Polar Surface Area: 99
17-phenoxy trinor Prostaglandin F2alpha ethyl amide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68162-10mg |
17-phenoxy trinor Prostaglandin F2α ethyl amide |
1421369-12-1 | 98% | 10mg |
¥7337.00 | 2022-04-26 | |
A2B Chem LLC | AY00333-5mg |
N-ethyl-9α,11α,15S-trihydroxy-17-phenoxy-18,19,20-trinor-prosta-5Z,13E-dien-1-amide |
1421369-12-1 | ≥98% | 5mg |
$346.00 | 2024-04-20 | |
1PlusChem | 1P01FGQ5-10mg |
N-ethyl-9α,11α,15S-trihydroxy-17-phenoxy-18,19,20-trinor-prosta-5Z,13E-dien-1-amide |
1421369-12-1 | ≥98% | 10mg |
$816.00 | 2024-06-20 | |
A2B Chem LLC | AY00333-10mg |
N-ethyl-9α,11α,15S-trihydroxy-17-phenoxy-18,19,20-trinor-prosta-5Z,13E-dien-1-amide |
1421369-12-1 | ≥98% | 10mg |
$612.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68162-5mg |
17-phenoxy trinor Prostaglandin F2α ethyl amide |
1421369-12-1 | 98% | 5mg |
¥4286.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68162-1mg |
17-phenoxy trinor Prostaglandin F2α ethyl amide |
1421369-12-1 | 98% | 1mg |
¥987.00 | 2022-04-26 | |
Cooke Chemical | M8223447-1mg |
17-phenoxytrinorProstaglandinF2αethylamide |
1421369-12-1 | 98% | 1mg |
RMB 1322.40 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P910947-1mg |
17-phenoxy trinor Prostaglandin F2α ethyl amide |
1421369-12-1 | 98% | 1mg |
¥1,487.70 | 2022-09-01 | |
1PlusChem | 1P01FGQ5-5mg |
N-ethyl-9α,11α,15S-trihydroxy-17-phenoxy-18,19,20-trinor-prosta-5Z,13E-dien-1-amide |
1421369-12-1 | ≥98% | 5mg |
$477.00 | 2024-06-20 | |
1PlusChem | 1P01FGQ5-1mg |
N-ethyl-9α,11α,15S-trihydroxy-17-phenoxy-18,19,20-trinor-prosta-5Z,13E-dien-1-amide |
1421369-12-1 | ≥98% | 1mg |
$133.00 | 2024-06-20 |
17-phenoxy trinor Prostaglandin F2alpha ethyl amide Related Literature
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
Additional information on 17-phenoxy trinor Prostaglandin F2alpha ethyl amide
Introduction to 17-phenoxy trinor Prostaglandin F2alpha ethyl amide (CAS No. 1421369-12-1)
17-phenoxy trinor Prostaglandin F2alpha ethyl amide (CAS No. 1421369-12-1) is a synthetic prostaglandin analog that has garnered significant attention in recent years due to its potential therapeutic applications. This compound is a derivative of prostaglandin F2alpha, a naturally occurring eicosanoid that plays a crucial role in various physiological processes, including inflammation, smooth muscle contraction, and reproductive functions.
The chemical structure of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide features a phenyl group at the 17-position and an ethyl amide group, which modify its biological activity and pharmacokinetic properties. These structural modifications enhance its stability and reduce its side effects compared to the native prostaglandin F2alpha. The compound's unique structure makes it a valuable tool for researchers and clinicians exploring new therapeutic avenues.
Recent studies have highlighted the potential of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide in various medical applications. One notable area of research is its use in ophthalmology, where it has shown promise in the treatment of glaucoma. Glaucoma is a leading cause of irreversible blindness worldwide, characterized by increased intraocular pressure (IOP). Preclinical studies have demonstrated that 17-phenoxy trinor Prostaglandin F2alpha ethyl amide effectively reduces IOP by enhancing uveoscleral outflow, making it a potential candidate for glaucoma therapy.
In addition to its ophthalmic applications, 17-phenoxy trinor Prostaglandin F2alpha ethyl amide has been investigated for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Studies have shown that this compound can modulate the production of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent.
The pharmacokinetic profile of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide is another area of active research. Its stability and bioavailability are critical factors in determining its therapeutic efficacy. Preclinical data indicate that this compound has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which may facilitate once-daily dosing regimens. These characteristics make it an attractive candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide in various therapeutic settings. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and a favorable safety profile. However, more extensive studies are needed to fully understand its potential benefits and risks.
In conclusion, 17-phenoxy trinor Prostaglandin F2alpha ethyl amide (CAS No. 1421369-12-1) is a promising synthetic prostaglandin analog with diverse therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it a valuable tool for researchers and clinicians exploring new treatments for conditions such as glaucoma and inflammatory diseases. As research continues to advance, this compound holds significant potential to improve patient outcomes and enhance the quality of life for individuals suffering from these conditions.
1421369-12-1 (17-phenoxy trinor Prostaglandin F2alpha ethyl amide) Related Products
- 866725-44-2(2-3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methylphenyl)acetamide)
- 1023572-97-5(N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-4-ethoxybenzamide)
- 2034366-52-2(N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide)
- 2243515-82-2(2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid)
- 1597053-05-8(2-(iodomethyl)-2-methoxy-3,3-dimethylbicyclo2.2.1heptane)
- 2229656-97-5(4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine)
- 2034559-10-7(5-bromo-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide)
- 864937-42-8(N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbutanamide)
- 1006683-97-1(Urolithin M6)
- 1074766-15-6(4-(5-Methoxypyridin-3-yl)butan-2-one)




